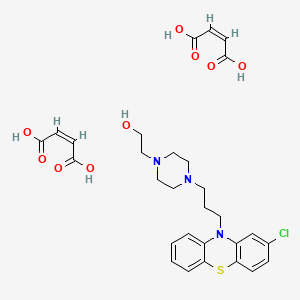
Perphenazine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perphenazine maleate is a useful research compound. Its molecular formula is C29H34ClN3O9S and its molecular weight is 636.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Treatment of Schizophrenia
Perphenazine maleate is primarily indicated for the treatment of schizophrenia. It has shown effectiveness in reducing psychotic symptoms such as hallucinations and delusions. A systematic review of 31 studies indicated that perphenazine is comparable to other antipsychotics like haloperidol in terms of efficacy but may have a different side effect profile .
Management of Nausea and Vomiting
This compound is also utilized for controlling severe nausea and vomiting, particularly in patients undergoing chemotherapy or post-surgery . Its antiemetic effects are primarily due to its action on dopamine D2 receptors within the chemoreceptor trigger zone of the central nervous system.
Case Study: Treatment-Resistant Schizophrenia
A notable case report involved a 38-year-old male patient with treatment-resistant schizophrenia who had previously failed multiple antipsychotics. Upon initiation of perphenazine at low doses (2 mg three times daily), followed by titration to 12 mg twice daily, significant clinical improvements were observed. The patient's PANSS (Positive and Negative Syndrome Scale) score decreased by 41% within two days before discharge, indicating effective symptom management .
Efficacy in Diverse Populations
Research indicates that this compound can be effective across various demographics, including elderly patients with dementia-related psychosis and individuals with acute psychotic episodes following myocardial infarction. Its use has been documented in both inpatient and outpatient settings, showcasing versatility in treatment approaches .
Side Effects and Considerations
While this compound is effective, it is associated with several side effects:
- Common Side Effects : Drowsiness, dizziness, blurred vision, constipation.
- Serious Side Effects : Extrapyramidal symptoms (EPS), tardive dyskinesia, blood disorders.
Monitoring for these adverse effects is crucial during treatment to ensure patient safety and adherence.
Comparative Analysis with Other Antipsychotics
| Antipsychotic | Efficacy | Common Side Effects | Unique Features |
|---|---|---|---|
| Perphenazine | High | EPS, sedation | Cost-effective |
| Haloperidol | High | EPS, sedation | Established use |
| Olanzapine | Moderate | Weight gain, metabolic syndrome | Atypical profile |
Propiedades
Número CAS |
3534-08-5 |
|---|---|
Fórmula molecular |
C29H34ClN3O9S |
Peso molecular |
636.1 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C21H26ClN3OS.2C4H4O4/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;2*5-3(6)1-2-4(7)8/h1-2,4-7,16,26H,3,8-15H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clave InChI |
HYYMPXVEPSKZOU-SPIKMXEPSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
C1N(CCN(C1)CCO)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Key on ui other cas no. |
5352-90-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















